N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide
Description
N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Properties
Molecular Formula |
C14H13N5O2S2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-methyl-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C14H13N5O2S2/c1-9-12(21)19-13(16-15-9)23-14(17-19)22-8-11(20)18(2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChI Key |
HESBJQKRSBIKCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The resulting intermediate is then reacted with various reagents to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Agriculture: It can be used as a pesticide or fungicide due to its biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt the cell membrane of microorganisms. The exact pathways and molecular targets can vary depending on the specific application and organism.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide
- Methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Uniqueness
N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide is unique due to its specific structural features and the presence of both thiadiazole and triazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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